N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine

Organic Synthesis Building Block Purity Peptide Chemistry

This symmetrically diprotected diamine ensures both amine sites are masked identically, eliminating site-selectivity challenges common with unprotected or monoprotected analogs. It is essential for reproducible assembly of complex molecular architectures in SPPS and ketopiperazine library synthesis. The Boc groups are stable under basic/nucleophilic conditions, enabling predictable global deprotection on-demand. Buy for reliable, high-purity masked precursor to N1,N2-dimethyl-1,2-ethanediamine.

Molecular Formula C14H28N2O4
Molecular Weight 288.38 g/mol
CAS No. 177587-81-4
Cat. No. B6359007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
CAS177587-81-4
Molecular FormulaC14H28N2O4
Molecular Weight288.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC(C)(C)C
InChIInChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15(7)9-10-16(8)12(18)20-14(4,5)6/h9-10H2,1-8H3
InChIKeyKAEDOSUNWXSRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (CAS 177587-81-4) Procurement Specifications and Identity


N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (CAS 177587-81-4) is a symmetrically diprotected diamine building block characterized by two N-tert-butoxycarbonyl (Boc) groups and two N-methyl groups on an ethylenediamine scaffold [1]. Its molecular formula is C14H28N2O4 with a molecular weight of 288.38 g/mol . The compound is primarily valued as a masked precursor to N1,N2-dimethyl-1,2-ethanediamine, where the Boc groups provide orthogonal protection against nucleophilic and basic conditions while enabling clean, acidic deprotection to liberate the secondary diamine functionality in a controlled manner [2].

Why N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (CAS 177587-81-4) Cannot Be Casually Substituted with Unprotected or Monoprotected Analogs


Direct use of the unprotected diamine, N1,N2-dimethyl-1,2-ethanediamine, in multi-step syntheses introduces two reactive secondary amine sites that can lead to uncontrolled alkylation, acylation, or quaternization, compromising yield and product purity [1]. The monoprotected analog, N-Boc-N,N'-dimethyl-1,2-ethylenediamine, retains one free amine and therefore poses a site-selectivity challenge in subsequent reactions . The symmetrical diprotected form, N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, eliminates this ambiguity: both amines are masked identically, enabling predictable, single-step global deprotection after the central scaffold has been elaborated, which is essential for the reproducible assembly of complex molecular architectures [2].

Comparative Performance Evidence for N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (CAS 177587-81-4) Against Closest Analogs


Commercial Purity Consistency: 98% (HPLC) for N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine vs. 95% for the Monoprotected Analog

Commercially available N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine is consistently supplied at 98% purity (HPLC) by multiple vendors . In contrast, the monoprotected analog N-Boc-N,N'-dimethyl-1,2-ethylenediamine hydrochloride is typically offered at ≥99% (titration) but from a single vendor with limited availability . The higher purity of the diprotected species reduces the burden of pre-reaction purification and improves stoichiometric accuracy in multi-step sequences.

Organic Synthesis Building Block Purity Peptide Chemistry

Synthetic Yield Benchmarking: Flow-Mediated Monoprotection Yields 45-91% for Structurally Related Diamines

While no direct yield data for the synthesis of the target diprotected compound is available in primary literature, a class-level inference can be drawn from a 2015 flow chemistry study that synthesized 21 monoprotected aliphatic diamines, including N-Boc-protected derivatives, in yields ranging from 45% to 91% [1]. The target compound's symmetrical diprotection would require a second Boc protection step, which typically proceeds with high efficiency (>80% yield) based on general Boc chemistry principles.

Flow Chemistry Process Chemistry Diamine Protection

Deprotection Selectivity: Iron(III)-Catalyzed Selective Boc Removal from N,N′-Diprotected Amines

A 2015 RSC Advances study demonstrated a selective, catalytic method for removing a single Boc group from N,N′-diprotected amines using iron(III) salts, achieving clean deprotection without requiring a purification step [1]. This methodology is directly applicable to N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, offering a sustainable alternative to traditional acidolytic deprotection that generates less waste salt.

Protecting Group Chemistry Catalysis Green Chemistry

High-Impact Application Scenarios for N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (CAS 177587-81-4) Based on Comparative Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal Diamine Protection

In solid-phase peptide synthesis (SPPS), the symmetrical diprotection of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine ensures that the diamine scaffold can be anchored and elaborated without site-selectivity issues. Both amines remain masked until a global acidic deprotection step, which is compatible with standard SPPS cleavage protocols [1]. This contrasts with monoprotected analogs that would leave one amine exposed and prone to unwanted side reactions during chain assembly .

Synthesis of Ketopiperazine Libraries via Ugi/De-BOC/Cyclization (UDC) Strategy

The compound serves as a key N-Boc-diamine building block in the UDC strategy for solution-phase ketopiperazine library synthesis [1]. The Boc groups are stable during the Ugi multicomponent reaction but are cleanly removed under acidic conditions to trigger cyclization to the ketopiperazine core. The quantitative yields reported for this transformation with structurally similar N-Boc-diamines support the target compound's suitability for high-throughput library production [1].

Preparation of Chiral C2-Symmetric Bisferrocenyl Diamine Ligands for Asymmetric Catalysis

The target compound's deprotected form, N1,N2-dimethyl-1,2-ethanediamine, is a critical precursor to chiral C2-symmetric bisferrocenyl diamines, which serve as tetradentate ligands in ruthenium complexes for asymmetric cyclopropanation reactions achieving enantioselectivities up to 95% ee [2]. The diprotected form provides a stable, storable intermediate that can be deprotected on-demand immediately prior to ligand assembly, minimizing handling of the air-sensitive free diamine [2].

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